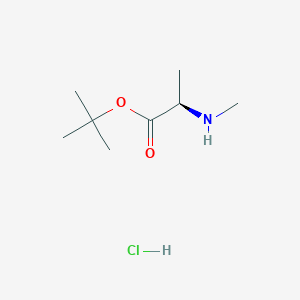
(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its tert-butyl ester group and a methylamino substituent on the propanoate backbone, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-amino-2-methylpropanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Methylation: The protected amino group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrolysis and Acidification: The resulting product is hydrolyzed and acidified to yield ®-tert-Butyl 2-(methylamino)propanoate hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reagents to achieve efficient synthesis.
化学反応の分析
Types of Reactions
®-tert-Butyl 2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
科学的研究の応用
®-tert-Butyl 2-(methylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
tert-Butyl 2-amino-2-methylpropanoate: A related compound with an amino group instead of a methylamino group.
tert-Butyl 2-(dimethylamino)propanoate: A compound with a dimethylamino substituent.
Uniqueness
®-tert-Butyl 2-(methylamino)propanoate hydrochloride is unique due to its chiral nature and the presence of both tert-butyl ester and methylamino groups. These features confer distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of enantiomerically pure compounds and pharmaceuticals.
生物活性
(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral derivative of alanine, primarily utilized in organic synthesis and medicinal chemistry. Its biological activity stems from its role as a building block for various compounds, particularly in peptide synthesis. This article delves into the biological activity of this compound, exploring its synthesis, applications, and specific research findings.
- IUPAC Name : tert-butyl (2R)-2-(methylamino)propanoate
- Molecular Formula : C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- CAS Number : 405513-14-6
The compound exhibits chirality due to the presence of a stereogenic center at the second carbon atom, which is crucial for its biological interactions and applications in drug development.
Synthesis
This compound can be synthesized from commercially available (S)-alanine through various steps that ensure high yield and purity. The synthesis involves careful monitoring of reaction parameters such as temperature and pH to achieve the desired configuration.
While this compound does not have a defined mechanism of action on its own, it serves as a precursor for compounds that do. For instance, it can be used to synthesize peptides that exhibit specific biological activities, where the mechanism would depend on the peptide's structure and target interactions within biological systems .
Applications in Research
- Medicinal Chemistry : The compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to form enantiomerically pure compounds makes it valuable in developing pharmaceuticals that require specific stereochemistry for efficacy.
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties, making them candidates for further investigation in treating infections.
- Peptide Synthesis : It is commonly used in synthesizing peptides with specific biological functions, which can then be tested for various therapeutic effects.
Study 1: Anticancer Activity
A study investigated the use of this compound in synthesizing novel peptide analogs targeting cancer cells. The results indicated that certain synthesized peptides exhibited significant cytotoxicity against ovarian cancer cell lines, suggesting that this compound could play a crucial role in developing new cancer therapies .
Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested against various bacterial strains. The findings showed promising antimicrobial activity, particularly against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
Data Table: Summary of Biological Activities
特性
CAS番号 |
405513-14-6 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(methylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m1/s1 |
InChIキー |
XDNKVSNTIKZEMC-ZCFIWIBFSA-N |
SMILES |
CC(C(=O)OC(C)(C)C)NC.Cl |
異性体SMILES |
C[C@H](C(=O)OC(C)(C)C)NC |
正規SMILES |
CC(C(=O)OC(C)(C)C)NC |
同義語 |
405513-14-6; (R)-tert-Butyl2-(methylamino)propanoatehydrochloride; N-ME-D-ALA-OTBUHCL; N-Me-D-Ala-OtBu.HCl; MolPort-020-004-440; AKOS006284519; AK130682; FT-0698390; ST24035616; Z5864; K-8654 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















